REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH2:12][N:13]1[C:20]2[N:16]([N:17]=[CH:18][CH:19]=2)[CH:15]=[CH:14]1)=O)C.[F-].[Na+].O>O1CCCC1>[OH:9][CH2:10][CH2:12][N:13]1[C:20]2[N:16]([N:17]=[CH:18][CH:19]=2)[CH:15]=[CH:14]1 |f:0.1.2.3.4.5,7.8|
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Name
|
|
Quantity
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1.57 g
|
Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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80 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
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1-ethoxycarbonylmethyl-1H-imidazo[1,2-b]pyrazole
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Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CN1C=CN2N=CC=C21
|
Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
6.95 g
|
Type
|
reactant
|
Smiles
|
[F-].[Na+]
|
Name
|
|
Quantity
|
2.23 mL
|
Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was refluxed for 1 hour
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled under ice-bath
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Type
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TEMPERATURE
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Details
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under ice-cooling
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Type
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FILTRATION
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Details
|
The insoluble material was filtered off
|
Type
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CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
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CUSTOM
|
Details
|
to give the crystals
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Type
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WASH
|
Details
|
The crystals were washed with isopropyl ether
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C=CN2N=CC=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |